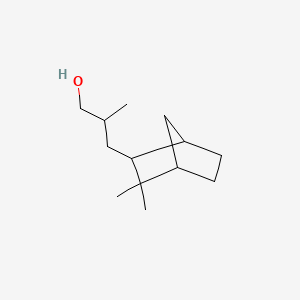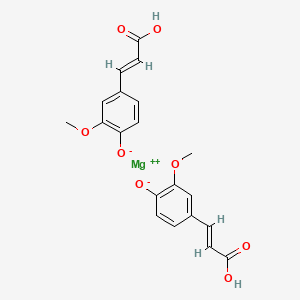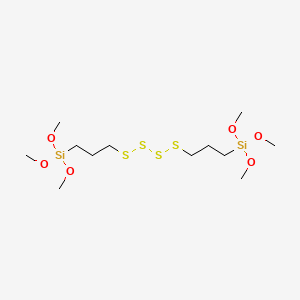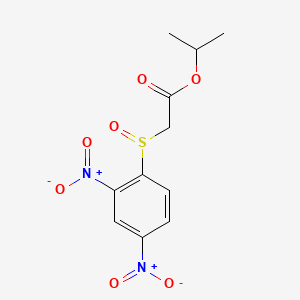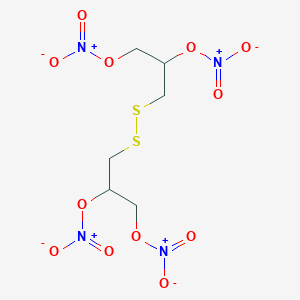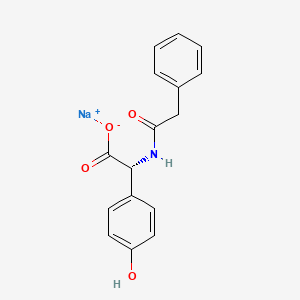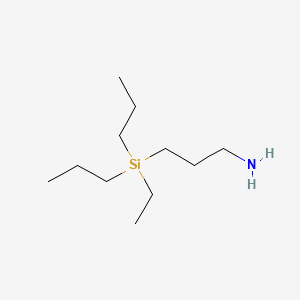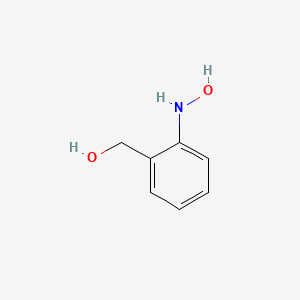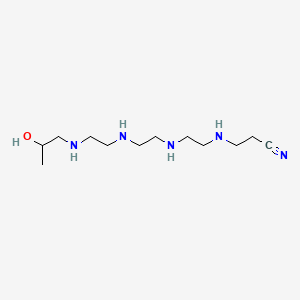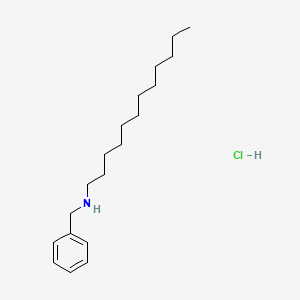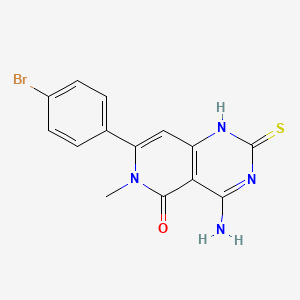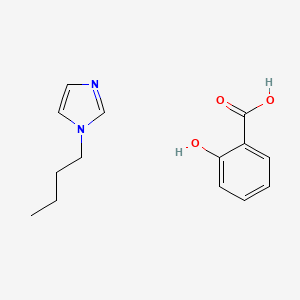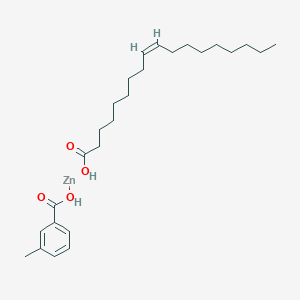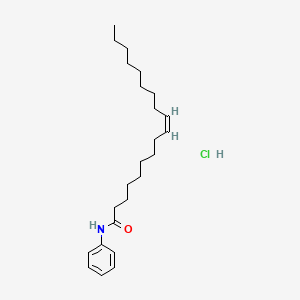
N-Phenyloleamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyloleamide hydrochloride is a chemical compound with the molecular formula C24H40ClNO. It is a derivative of oleamide, where the oleamide molecule is substituted with a phenyl group.
Preparation Methods
The synthesis of N-Phenyloleamide hydrochloride typically involves the reaction of oleamide with phenylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N-Phenyloleamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Phenyloleamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological molecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: It is used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of N-Phenyloleamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors on the surface of cells, leading to changes in cellular signaling pathways. These changes can result in various biological effects, including anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
N-Phenyloleamide hydrochloride can be compared with other similar compounds, such as N-phenylmaleimide and N-phenylacetamideThe presence of the oleamide moiety in this compound distinguishes it from other phenyl-substituted compounds and contributes to its unique biological and chemical properties .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields Its unique chemical properties and potential therapeutic applications make it a valuable tool for scientific research and industrial production
Properties
CAS No. |
97259-88-6 |
|---|---|
Molecular Formula |
C24H40ClNO |
Molecular Weight |
394.0 g/mol |
IUPAC Name |
(Z)-N-phenyloctadec-9-enamide;hydrochloride |
InChI |
InChI=1S/C24H39NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23;/h9-10,16-18,20-21H,2-8,11-15,19,22H2,1H3,(H,25,26);1H/b10-9-; |
InChI Key |
SENIITWZZPANOQ-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC1=CC=CC=C1.Cl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


